Butrol-Formulated Gadobutrol Demonstrates Superior Inner Ear Enhancement Versus Gd-DOTA in Meniere's Disease Imaging
In a direct clinical comparison of macrocyclic contrast agents, Gd-DO3A-butrol (Gadobutrol, Gadovist®) produced significantly better enhancement of inner ear structures than Gd-DOTA (Dotarem®) in patients undergoing MRI for endolymphatic hydrops evaluation [1]. Both qualitative and quantitative analyses confirmed the superiority of Gd-DO3A-butrol for this specific diagnostic application, enabling more accurate diagnosis of Meniere's Disease [1].
| Evidence Dimension | Inner ear structure enhancement quality |
|---|---|
| Target Compound Data | Gd-DO3A-butrol (Gadobutrol): Better enhancement on both qualitative and quantitative analysis |
| Comparator Or Baseline | Gd-DOTA (Dotarem®) |
| Quantified Difference | Statistically significant improvement in enhancement of inner ear structures; permits more accurate diagnosis of endolymphatic hydrops |
| Conditions | Clinical MRI in Meniere's Disease patients (Eliezer et al., J Neuroradiol 2018) |
Why This Matters
For researchers or clinicians procuring contrast agents for inner ear MRI studies, Gd-DO3A-butrol provides verifiably superior image quality relative to Gd-DOTA, directly impacting diagnostic accuracy for Meniere's Disease.
- [1] Eliezer M, et al. Comparison of Gd-DOTA and Gd-DO3A-butrol for MRI of endolymphatic hydrops in Meniere's Disease. J Neuroradiol. 2018. View Source
